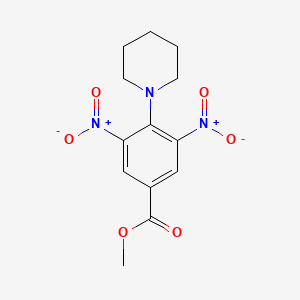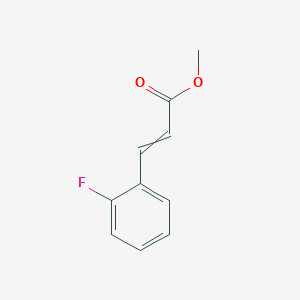
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is an organic compound with the molecular formula C10H9FO2. It is a derivative of cinnamic acid, where a fluorine atom is substituted at the second position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with a fluorinating agent. For instance, the reaction of methyl cinnamate with Selectfluor in the presence of a base can yield methyl 2-fluorocinnamate . Another method involves the use of fluorinated reagents in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of methyl 2-fluorocinnamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to achieve efficient production. Common industrial methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
科学研究应用
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of methyl 2-fluorocinnamate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- Methyl cinnamate
- Methyl 4-fluorocinnamate
- Methyl 4-hydroxycinnamate
Uniqueness
2-Propenoic acid, 3-(2-fluorophenyl)-, methyl ester is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to methyl cinnamate, the fluorine substitution at the second position can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
属性
CAS 编号 |
59845-58-8 |
|---|---|
分子式 |
C10H9FO2 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
methyl 3-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI 键 |
HEGMSNMENPDWJB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=CC=CC=C1F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

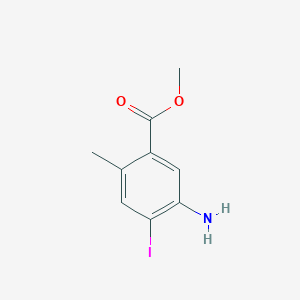
![Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8797709.png)

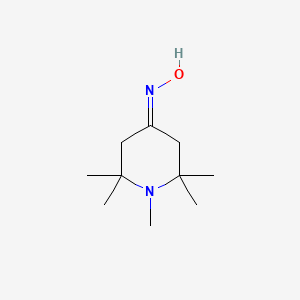
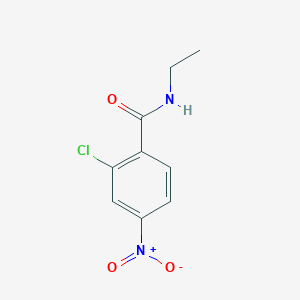
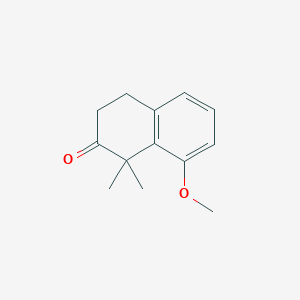
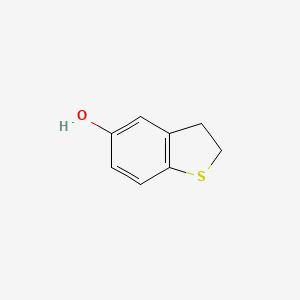
![1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene](/img/structure/B8797765.png)
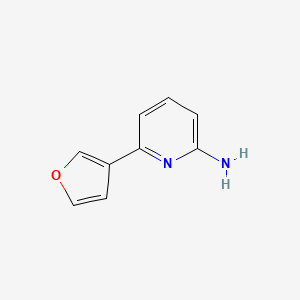
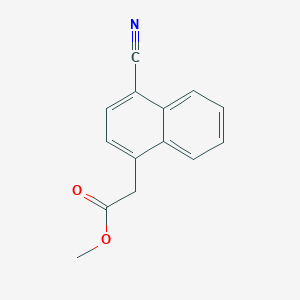
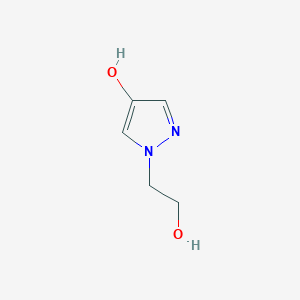
![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)

